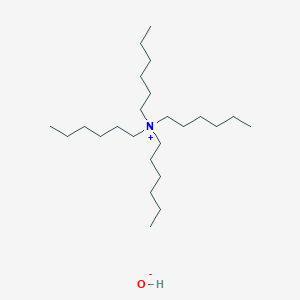
テトラヘキシルアンモニウム水酸化物
概要
説明
Tetrahexylammonium hydroxide is a quaternary ammonium compound with the chemical formula [CH3(CH2)5]4N(OH). It is commonly used as a phase-transfer reagent and is known for its ability to facilitate the transfer of ions between aqueous and organic phases. This compound is typically available as a solution in water or methanol.
科学的研究の応用
Tetrahexylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in the preparation of ionic liquids.
Biology: It is used in the preparation of biological buffers and in the analysis of biomolecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
Target of Action
Tetrahexylammonium Hydroxide, like its close relative Tetraethylammonium , is believed to interact with various targets including autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in nerve signal transmission and muscle contraction.
Mode of Action
The exact mechanism of action of Tetrahexylammonium Hydroxide is still under investigation. It is known toblock the aforementioned targets . By blocking these targets, it inhibits the normal function of nerve signal transmission and muscle contraction.
Biochemical Pathways
The biochemical pathways affected by Tetrahexylammonium Hydroxide are those involved in nerve signal transmission and muscle contraction. The blocking of calcium- and voltage-activated potassium channels and nicotinic acetylcholine receptors disrupts these pathways, leading to altered nerve signal transmission and muscle contraction .
Result of Action
The blocking of the targets by Tetrahexylammonium Hydroxide leads to altered nerve signal transmission and muscle contraction . This can result in various molecular and cellular effects, including potential neuronal death as observed in rats .
Action Environment
The action of Tetrahexylammonium Hydroxide can be influenced by environmental factors. For instance, it has been shown to have high resistance to water vapor and ionic substances, making it suitable for use in areas with high humidity or salt content . .
生化学分析
Biochemical Properties
Tetrahexylammonium Hydroxide plays a role in biochemical reactions, particularly as a phase-transfer reagent
Cellular Effects
It has been shown to cause neuronal death in rats, which may be due to its ability to inhibit the transfer of ions across biological membranes .
Molecular Mechanism
準備方法
Synthetic Routes and Reaction Conditions
Tetrahexylammonium hydroxide can be synthesized through the reaction of tetrahexylammonium bromide with a strong base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting tetrahexylammonium hydroxide is then isolated and purified.
Industrial Production Methods
In industrial settings, tetrahexylammonium hydroxide is produced by the quaternization of hexylamine with hexyl bromide, followed by the treatment of the resulting tetrahexylammonium bromide with a strong base like sodium hydroxide. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Tetrahexylammonium hydroxide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxide ion acts as a nucleophile.
Acid-Base Reactions: As a strong base, it can neutralize acids to form water and the corresponding tetrahexylammonium salt.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, and the reactions are typically carried out in organic solvents.
Neutralization: Common acids used include hydrochloric acid and sulfuric acid.
Major Products Formed
Substitution Reactions: The major products are tetrahexylammonium salts of the substituted group.
Neutralization Reactions: The major products are water and the corresponding tetrahexylammonium salt.
類似化合物との比較
Similar Compounds
- Tetraethylammonium hydroxide
- Tetrapropylammonium hydroxide
- Tetrabutylammonium hydroxide
- Tetraoctylammonium hydroxide
Uniqueness
Tetrahexylammonium hydroxide is unique due to its longer alkyl chains compared to other quaternary ammonium hydroxides. This gives it distinct solubility properties and makes it particularly effective as a phase-transfer catalyst in organic synthesis. Its strong basicity and ability to form stable ionic liquids also set it apart from similar compounds.
特性
IUPAC Name |
tetrahexylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJNUSDBRRKQPC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H53NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553963 | |
| Record name | N,N,N-Trihexylhexan-1-aminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17756-56-8 | |
| Record name | N,N,N-Trihexylhexan-1-aminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahexylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the cation in aqueous hydroxide solutions impact the effectiveness of rice husk pretreatment?
A1: Research indicates that while Tetrahexylammonium Hydroxide, like other hydroxide solutions, can dissolve cellulose, this ability is negatively correlated with pretreatment effectiveness for enzymatic hydrolysis. [] Essentially, the more effectively the solution dissolves cellulose, the lower the downstream glucose yield after treatment with cellulase. This highlights the complex relationship between pretreatment conditions and enzymatic saccharification efficiency. []
Q2: Besides Tetrahexylammonium Hydroxide, what other cations were studied for rice husk pretreatment and what was the significance?
A2: The research explored a range of cations in hydroxide solutions for rice husk pretreatment: lithium, potassium, cesium, tetramethylammonium, tetraethylammonium, tetrapropylammonium, and tetrabutylammonium. [] This approach aimed to comprehensively investigate the “cation effect” – the impact of the cation on the physicochemical properties of the hydroxide solution and its subsequent effect on pretreatment efficacy. The study found a significant variation in pretreatment effectiveness depending on the cation used, emphasizing the importance of cation selection in optimizing biomass pretreatment strategies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(4-Aminophenyl)ethylideneamino]urea](/img/structure/B98729.png)









![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)


